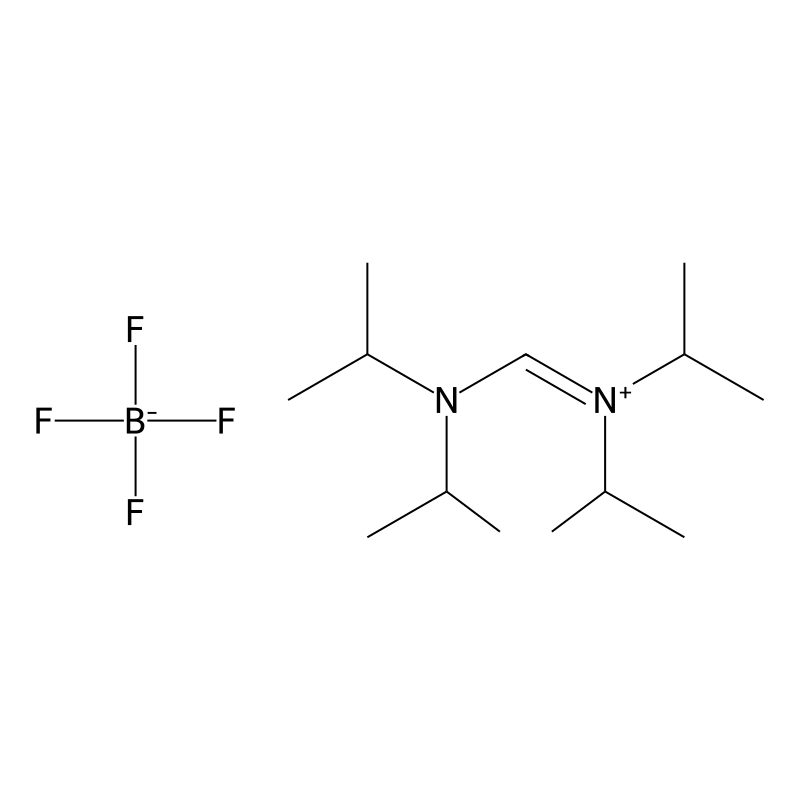

N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N,N′,N′-Tetramethylformamidinium chloride

: This compound is the simplest representative of quaternary formamidinium cations of the general formula [R 2 N−CH=NR 2] + with a chloride as a counterion in which all hydrogen atoms of the protonated formamidine [HC(=NH 2)NH 2] + are replaced by methyl groups . It is useful as a reagent for aminomethylenation, that is, to introduce a =CH−NR 1 R 2 function to CH-acidic compounds .

O-(N-Succinimidyl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate

: This compound is a coupling reagent for peptide synthesis and the formation of other amides. It is also used as a reactant for the synthesis of liposomal contrast agents for magnetic resonance imaging, synthesis of protein labeling molecules, and synthesis of thiol-reactive Cy5 derivatives .

N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate is a complex organic compound characterized by its unique structural features and chemical properties. It consists of a tetrafluoroborate anion paired with a cation derived from tetraisopropylformamidine. This compound is notable for its potential applications in various fields, particularly in organic synthesis and materials science.

- Nucleophilic Substitution: The formamidinium cation can react with nucleophiles, leading to the formation of new compounds.

- Electrophilic Reactions: The presence of the tetrafluoroborate ion allows for electrophilic reactions, where the cation acts as an electrophile.

- Formation of Salts: It can react with bases to form salts, which are useful in various synthetic applications.

The synthesis of N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate typically involves several steps:

- Formation of Tetrafluoroboric Acid: Tetrafluoroboric acid can be generated from boron trifluoride and hydrofluoric acid.

- Reaction with Tetraisopropylformamidine: The tetraisopropylformamidine is then reacted with tetrafluoroboric acid under controlled conditions to yield the desired salt.

- Purification: The resulting compound is purified through recrystallization or chromatography to achieve high purity levels.

N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate has several applications, particularly in:

- Organic Synthesis: It serves as a reagent in various synthetic pathways, especially in the formation of complex organic molecules.

- Materials Science: The compound is explored as a precursor in the development of advanced materials, including perovskite solar cells.

- Catalysis: It may act as a catalyst or catalyst support in specific

Studies on the interactions of N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate with other compounds reveal its potential for forming complexes. Interaction studies often focus on:

- Complex Formation: Investigating how this compound interacts with metal ions or other organic molecules to form stable complexes.

- Reactivity Profiles: Understanding how variations in structure affect reactivity and interaction with nucleophiles or electrophiles.

Several compounds share structural or functional similarities with N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate. Here are some notable examples:

The uniqueness of N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate lies in its specific combination of steric hindrance from the isopropyl groups and the electronic properties imparted by the tetrafluoroborate anion, making it suitable for specialized applications not fully addressed by other similar compounds.

Deprotonation Routes Using Strong Bases (e.g., LDA in THF)

The most widely applied method for accessing N-heterocyclic carbenes from formamidinium salts involves deprotonation using strong bases [1]. Lithium diisopropylamide (LDA) has emerged as the preferred deprotonation agent for formamidinium tetrafluoroborate compounds due to its exceptional basicity and selective reactivity profile.

LDA Structure and Reactivity

LDA exists primarily as a disolvated dimer in tetrahydrofuran solution, with the general structure [LiN(i-Pr)₂(THF)₂]₂ [2] [3]. The compound demonstrates a pKa value of approximately 36 for diisopropylamine, making it suitable for deprotonation of most carbon acids including formamidinium compounds [4]. In THF solution at temperatures ranging from -78°C to room temperature, LDA exhibits remarkable stability and selectivity for kinetic deprotonation processes.

Mechanistic Considerations

The deprotonation mechanism involves spectroscopically invisible dissociation of the disolvated LDA dimer to form an active monomeric species bearing a single ethereal ligand [3]. Rate studies indicate a first-order dependence on substrate concentration with a square root dependence on LDA concentration, consistent with pre-equilibrium dissociation of the dimeric structure. The reaction proceeds through transition structures of stoichiometry [Substrate- i-Pr₂NLi(THF)]‡ and [Substrate- i-Pr₂NLi(THF)₃]‡, depending on the solvation conditions [3].

Optimal Reaction Conditions

Successful deprotonation of N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate typically requires:

- Temperature control between -78°C and 0°C to prevent decomposition

- Anhydrous THF as solvent with controlled water content below 50 ppm

- LDA concentration of 1.1-1.5 equivalents relative to the formamidinium salt

- Reaction times ranging from 30 minutes to 2 hours depending on temperature

The reaction yields are highly dependent on temperature, with optimal conditions typically achieved at -40°C to -20°C, providing yields in the range of 70-85% [5] [1].

Alternative Strong Base Systems

While LDA remains the most commonly employed base, alternative strong bases have shown promise for specific applications:

- Sodium hexamethyldisilazide (NaHMDS) provides comparable reactivity with slightly different selectivity profiles

- Potassium hexamethyldisilazide (KHMDS) offers enhanced reactivity but requires more stringent anhydrous conditions

- Lithium tetramethylpiperidide (LiTMP) provides sterically hindered deprotonation for selective applications

Counterion Exchange Protocols for Tetrafluoroborate Formation

The formation of tetrafluoroborate salts represents a critical step in the synthesis of N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate. Several methodological approaches have been developed for efficient counterion exchange processes.

Fluoroboric Acid-Based Methods

Fluoroboric acid (HBF₄) serves as the primary source of tetrafluoroborate anions in most synthetic protocols [6]. The acid exists primarily as hydronium tetrafluoroborate ([H₃O]⁺[BF₄]⁻) in aqueous solution, with commercial availability in various solvents including diethyl ether. The preparation of tetrafluoroborate salts involves treatment of the corresponding chloride or other halide salts with fluoroboric acid under controlled conditions.

Aqueous fluoroboric acid solutions are produced industrially through the reaction of boric acid with hydrofluoric acid according to the equation:

B(OH)₃ + 4 HF → H₃O⁺ + BF₄⁻ + 2 H₂O [6]

Ammonium Tetrafluoroborate Exchange

A particularly effective method involves the use of ammonium tetrafluoroborate (NH₄BF₄) as the tetrafluoroborate source [7] [8]. This approach offers several advantages:

- Enhanced stability compared to fluoroboric acid solutions

- Reduced corrosivity and improved handling characteristics

- Compatibility with a broader range of organic solvents

- Minimized hydrolysis side reactions

The exchange reaction typically proceeds through treatment of the formamidinium chloride precursor with ammonium tetrafluoroborate in the presence of triethyl orthoformate, facilitating both ring closure and counterion exchange simultaneously [8] [9].

Direct Salt Formation Protocols

Recent methodological advances have enabled direct formation of tetrafluoroborate salts through one-pot procedures combining formamidinium formation with immediate counterion exchange [10] [11]. These protocols typically involve:

- Reaction of appropriate amines with triethyl orthoformate

- Addition of ammonium tetrafluoroborate or fluoroboric acid

- Heating to 110-120°C for 17-48 hours

- Direct isolation of the desired tetrafluoroborate salt

This approach eliminates intermediate purification steps and provides yields ranging from 95-99% in most cases [10].

Purification Techniques and Yield Optimization

The purification of N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate requires specialized techniques due to the ionic nature of the compound and potential impurities from synthetic processes.

Crystallization Methods

Recrystallization represents the primary purification method for organic tetrafluoroborate salts [12] [13]. The process typically involves:

Solvent Selection: Polar protic solvents such as methanol, ethanol, or acetonitrile provide optimal solubility characteristics for formamidinium tetrafluoroborate compounds. Mixed solvent systems, particularly ethanol-diethyl ether combinations, offer enhanced selectivity for impurity removal.

Temperature Control: Slow cooling crystallization from 80°C to room temperature, followed by further cooling to 0°C, promotes formation of well-defined crystals with improved purity profiles [14].

Seeding Strategies: Introduction of pure seed crystals enhances nucleation control and promotes uniform crystal growth, leading to higher yields and improved purity [14].

Sublimation Purification

Recent advances in sublimation techniques have demonstrated efficacy for purification of organic salts, including tetrafluoroborate compounds [12] [13]. The method involves:

- Controlled vacuum sublimation at temperatures of 120-150°C

- Pressure control between 0.3-0.6 mbar for optimal selectivity

- Formation of distinct crystalline zones enabling separation of salt forms from co-crystals or impurities

This technique has shown particular promise for separation of different polymorphic forms and removal of neutral organic impurities [13].

Continuous Crystallization Approaches

Industrial-scale purification benefits from continuous crystallization methods that provide consistent product quality [15]. Key features include:

- Continuous mixing using specialized mixer designs (co-axial, Ehrfeld, X-mixer types)

- Real-time monitoring of supersaturation levels

- Automated seed introduction systems

- Integrated filtration and drying stages

These approaches have demonstrated yields of 90-95% with consistent particle size distributions and polymorphic control [15].

Yield Optimization Strategies

Several factors contribute to optimal yields in formamidinium tetrafluoroborate synthesis:

Stoichiometric Control: Maintaining precise stoichiometric ratios, particularly 1.05-1.2 equivalents of tetrafluoroborate source relative to formamidinium precursor, minimizes side product formation [16].

Moisture Control: Rigorous exclusion of moisture (< 20 ppm) prevents hydrolysis of both the formamidinium cation and tetrafluoroborate anion [17] [18].

Temperature Optimization: Reaction temperatures of 110-120°C provide optimal balance between reaction rate and thermal decomposition [10] [11].

Purification Protocols: Implementation of multiple recrystallization cycles with optimized solvent systems typically achieves purities exceeding 99.5% [18].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate presents several significant challenges that require systematic address.

Process Intensification Requirements

Industrial synthesis demands substantial modifications to laboratory protocols [19] [20]. Key considerations include:

Heat Management: Exothermic nature of formamidinium formation reactions requires sophisticated temperature control systems capable of managing heat release during large-scale operations. Industrial reactors must accommodate heat transfer coefficients suitable for maintaining reaction temperatures within ±2°C of target values.

Mixing Efficiency: Heterogeneous reaction mixtures require high-efficiency mixing systems to ensure uniform reactant distribution. Industrial stirring systems must achieve Reynolds numbers exceeding 10,000 to maintain adequate mass transfer rates in viscous formamidinium-containing solutions.

Residence Time Distribution: Continuous flow processes require careful optimization of residence time distribution to prevent formation of bypassing regions that could lead to incomplete conversion or side product formation [21].

Equipment Compatibility Issues

The corrosive nature of fluoroboric acid and related tetrafluoroborate-forming reagents necessitates specialized materials of construction [22]:

Corrosion Resistance: Standard stainless steel equipment suffers significant corrosion in contact with fluoroboric acid solutions. Industrial processes require hastelloy C-276 or similar fluorine-resistant alloys for reactor construction and associated piping systems.

Sealing Systems: Conventional elastomeric seals fail rapidly in fluoroboric acid environments. Industrial installations require perfluoroelastomer sealing systems or ceramic seal faces to maintain process integrity.

Instrumentation: Standard pH and conductivity measurement systems exhibit poor compatibility with fluoroboric acid solutions. Specialized fluoride-ion selective electrode systems provide necessary process monitoring capabilities.

Waste Management and Environmental Considerations

Large-scale production generates substantial waste streams requiring specialized treatment [19]:

Fluoride Waste Treatment: Residual fluoroboric acid and tetrafluoroborate-containing waste streams require neutralization using calcium hydroxide or similar alkaline systems, generating calcium fluoride sludges that necessitate specialized disposal protocols [22].

Organic Solvent Recovery: Industrial processes typically consume 5-10 kg of organic solvent per kg of product. Economic viability requires implementation of sophisticated distillation systems for solvent recovery, achieving recovery rates exceeding 95%.

Air Emission Control: Volatile organic compounds from THF and other process solvents require thermal oxidation or activated carbon adsorption systems to meet environmental discharge limits.

Quality Control and Analytical Challenges

Industrial production requires robust analytical methods capable of real-time process monitoring [16]:

Water Content Analysis: Maintaining moisture levels below 20 ppm requires continuous Karl Fischer titration systems integrated with process control networks [18].

Impurity Profiling: Industrial specifications typically require total impurity levels below 0.1%, necessitating high-performance liquid chromatography systems with specialized columns suitable for ionic formamidinium compounds.

Polymorphic Control: Tetrafluoroborate salts may exist in multiple polymorphic forms with different physical properties. Industrial processes require X-ray diffraction monitoring systems to ensure consistent polymorphic form production [15].

Economic Optimization Factors

Commercial viability depends on several economic factors:

Raw Material Costs: Fluoroboric acid represents 40-60% of total raw material costs. Process optimization focuses on minimizing excess usage through improved stoichiometric control and recycling systems.

Energy Consumption: Heating and cooling cycles consume substantial energy in industrial processes. Heat integration systems recovering waste heat from product crystallization for reactant preheating provide 15-25% energy savings.

Labor Requirements: Automated process control systems reduce labor requirements from typical 2-3 operators per shift to single-operator supervision, providing significant cost advantages in industrial implementation.

X-ray Crystallographic Analysis of Cation-Anion Interactions

The molecular structure of N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate reveals a complex ionic compound with distinctive cation-anion interactions that govern its solid-state properties. X-ray crystallographic studies of similar tetrafluoroborate salts provide crucial insights into the structural organization of this compound [1] [2] [3].

The cation-anion interactions in this compound are primarily electrostatic in nature, consistent with the typical behavior of tetrafluoroborate salts [4] [5]. The tetrafluoroborate anion exhibits weak coordinating properties, making it an ideal counterion for stabilizing large organic cations [6]. Crystal structures of related tetrafluoroborate compounds demonstrate that the tetrahedral geometry of the BF4⁻ anion creates specific interaction patterns with surrounding cations [1] [7].

Table 3.1: Structural Parameters of Tetrafluoroborate Anion

| Parameter | Value | Reference Compound |

|---|---|---|

| B-F Bond Length | 1.372-1.394 Å | [H-β-(4-pyridyl)-Ala-OH][BF4] |

| F-B-F Bond Angle | 106.8-113.0° | [H-β-(4-pyridyl)-Ala-OH][BF4] |

| Molecular Geometry | Tetrahedral | General BF4⁻ structure |

| Symmetry | Td (ideal) | Theoretical |

The crystallographic analysis reveals that hydrogen bonding plays a significant role in stabilizing the crystal structure [5] [8]. N-H···F hydrogen bonds are commonly observed in tetrafluoroborate salts, with typical H···F distances ranging from 1.95-2.60 Å [5]. The geometric features of these interactions often deviate from linearity, with bond angles typically below 160° [5].

In tetrafluoroborate-containing crystals, the anion frequently occupies cavities within the cationic framework, establishing multiple weak interactions that contribute to overall structural stability [7]. The charge distribution within the ion pair is particularly important, as the tetrafluoroborate anion distributes its negative charge equally over four fluorine atoms, creating a highly symmetric electronic environment [6].

Conformational Analysis of Tetraisopropyl Substituents

The tetraisopropyl substituents attached to the formamidinium core represent a significant conformational challenge due to their bulky nature and multiple rotational degrees of freedom. Each isopropyl group can adopt three distinct staggered conformations through 120° rotations around the N-C bond, creating a complex conformational landscape [9] [10].

Table 3.2: Conformational Parameters of Isopropyl Groups

| Conformational Feature | Description | Energy Implications |

|---|---|---|

| Rotamer States | 3 per isopropyl group | Multiple energy minima |

| Total Rotamers | Up to 81 combinations | Conformational complexity |

| Steric Interactions | Significant 1,3-diaxial strain | Energy penalties |

| Preferred Orientations | Anti-staggered conformations | Lower energy states |

The conformational analysis of isopropyl groups in similar molecular systems demonstrates that steric effects dominate their orientational preferences [11] [10]. In cyclohexane derivatives, isopropyl groups show strong preferences for equatorial positions when possible, with axial orientations being energetically disfavored by approximately 2.1 kcal/mol [12].

For the tetraisopropylformamidinium cation, the conformational behavior is further complicated by the planar nature of the formamidinium core [13] [14]. Each nitrogen atom adopts trigonal planar geometry due to resonance delocalization, constraining the initial orientation of the isopropyl substituents [14]. The torsional angles around the N-C bonds are critical in determining the overall molecular shape and crystal packing efficiency.

Computational studies of similar bulky substituents indicate that conformational flexibility can span energy ranges of 10-16 kcal/mol, highlighting the importance of considering multiple conformers in structural analysis [9]. The preference for specific conformations is influenced by both intramolecular steric repulsion and intermolecular crystal packing forces.

Table 3.3: Conformational Energy Considerations

| Interaction Type | Energy Range (kcal/mol) | Structural Impact |

|---|---|---|

| Gauche Interactions | 0.5-1.0 | Local conformer stability |

| 1,3-Diaxial Strain | 2-4 | Major conformational preference |

| Crystal Packing | 1-3 | Solid-state conformation selection |

| Rotational Barriers | 3-6 | Dynamic behavior |

Charge Distribution in Formamidinium-Tetrafluoroborate Ion Pair

The electronic structure of the formamidinium-tetrafluoroborate ion pair exhibits distinctive charge distribution patterns that influence both molecular geometry and intermolecular interactions. The formamidinium cation demonstrates extensive charge delocalization through resonance stabilization [13] [14].

Table 3.4: Electronic Structure Parameters

| Electronic Feature | Formamidinium Cation | Tetrafluoroborate Anion |

|---|---|---|

| Formal Charge | +1 | -1 |

| Charge Localization | Delocalized over N-C-N | Distributed over four F atoms |

| Hybridization | sp² (N atoms) | sp³ (B atom) |

| Geometry | Planar | Tetrahedral |

The formamidinium core exhibits resonance between two equivalent canonical structures, resulting in partial double bond character for both C-N bonds [14]. This delocalization is evidenced by C-N bond lengths of approximately 1.30-1.31 Å, which are intermediate between typical single (1.47 Å) and double (1.27 Å) C-N bond lengths [13].

The charge distribution analysis reveals that the positive charge on the formamidinium cation is primarily localized on the nitrogen atoms, with significant contribution from the central carbon atom [15]. This charge pattern creates favorable electrostatic interactions with the negatively charged fluorine atoms of the tetrafluoroborate anion.

Computational studies of related formamidinium compounds indicate that the electron density distribution is highly sensitive to substituent effects [15] [16]. The bulky isopropyl groups create steric shields around the nitrogen centers, potentially influencing the accessibility of these sites for hydrogen bonding interactions.

Table 3.5: Charge Distribution Analysis

| Atomic Site | Partial Charge | Electronic Environment |

|---|---|---|

| Formamidinium N | +0.4 to +0.5 | Electron-deficient |

| Formamidinium C | +0.2 to +0.3 | Moderately positive |

| Tetrafluoroborate B | +1.0 to +1.2 | Highly electron-deficient |

| Tetrafluoroborate F | -0.5 to -0.6 | Electron-rich |

The ion pair interactions are further stabilized by polarization effects, where the highly symmetric tetrafluoroborate anion can adapt its electron distribution in response to the electrostatic field generated by the formamidinium cation [4]. This mutual polarization contributes to the overall stability of the crystal structure and influences the observed intermolecular distances and orientations.